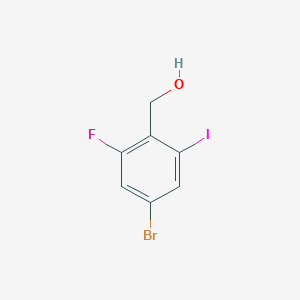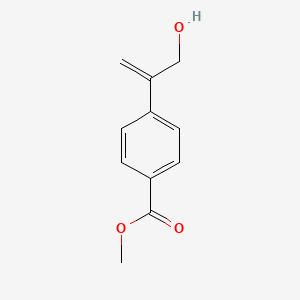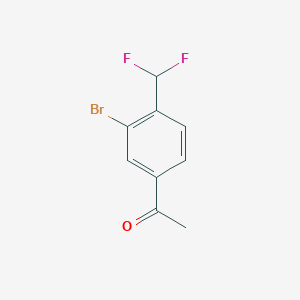
5-Cyclopropylpicolinimidamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropylpicolinimidamidehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a picolinimidamide moiety. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. Its unique structural features make it a valuable subject for studying various chemical reactions and mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpicolinimidamidehydrochloride typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group to the picolinimidamide backbone. This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.
Formation of Picolinimidamide: This step involves the synthesis of the picolinimidamide core, which can be achieved through various methods, including the reaction of picolinic acid with ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropylpicolinimidamidehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the picolinimidamide moiety can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
5-Cyclopropylpicolinimidamidehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropylpicolinimidamidehydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Cyclopropylpicolinimidamidehydrochloride include:
5-Cyclopropylpicolinic acid hydrochloride: A structurally related compound with a cyclopropyl group and picolinic acid moiety.
Cyclopropylamine derivatives: Compounds with cyclopropyl groups attached to various amine backbones.
Picolinamide derivatives: Compounds with picolinamide moieties and various substituents.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and picolinimidamide moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12ClN3 |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
5-cyclopropylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-9(11)8-4-3-7(5-12-8)6-1-2-6;/h3-6H,1-2H2,(H3,10,11);1H |
Clave InChI |
UHTFGQRUHAPUCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(C=C2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)



